molecular formula C10H13Cl2NO B15275539 3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol

3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B15275539
M. Wt: 234.12 g/mol
InChI Key: PROJMDUKCMUYND-UHFFFAOYSA-N
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Description

3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H13Cl2NO. It is a derivative of propanol, featuring a 3,5-dichlorophenyl group attached to the amino group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3,5-dichlorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as distillation or crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol: Similar structure but with a different substitution pattern on the phenyl ring.

    3-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol: Another isomer with different chlorine positions on the phenyl ring.

Uniqueness

3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 5 positions on the phenyl ring can affect the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

3-[(3,5-dichlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13Cl2NO/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-14/h4-6,13-14H,1-3,7H2

InChI Key

PROJMDUKCMUYND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CNCCCO

Origin of Product

United States

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